molecular formula C18H23N3O4S B2930977 N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946328-26-3

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2930977
CAS No.: 946328-26-3
M. Wt: 377.46
InChI Key: TZTSZEMCMOSRCL-UHFFFAOYSA-N
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Description

The compound N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide features a unique ethanediamide backbone (two amide groups) with two distinct substituents:

  • A dimethylamino-thiophen-3-yl-ethyl group, combining a tertiary amine (dimethylamino) with a thiophene ring, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-21(2)15(12-7-8-26-11-12)10-19-17(22)18(23)20-14-9-13(24-3)5-6-16(14)25-4/h5-9,11,15H,10H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTSZEMCMOSRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a series of reactions including reduction and protection to form the dimethoxyphenyl intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the dimethoxyphenyl intermediate.

    Formation of the Ethanediamide Backbone: The final step involves the formation of the ethanediamide backbone through amide bond formation, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or pain perception.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Ethanediamide vs.
  • 2,5-Dimethoxyphenyl Group : Shared with 25H-NBOH, this substituent is associated with serotonin receptor binding in psychoactive compounds . In the target compound, it may facilitate CNS penetration.
  • Thiophene vs. Thiazole : The thiophene ring in the target compound differs from thiazole (in ) by replacing a nitrogen atom with a carbon, altering electronic properties and metabolic pathways .
Key Observations:
  • Synthesis : The target compound’s synthesis likely involves sequential amidation steps, similar to ’s carbodiimide-mediated coupling .
  • Stability: The dimethylamino group may enhance solubility in acidic environments, while the thiophene ring could reduce susceptibility to oxidative metabolism compared to benzene rings .

Pharmacological and Industrial Relevance

  • However, the ethanediamide backbone might reduce CNS penetration compared to phenethylamines.
  • Agrochemical Potential: Unlike dimethenamid (a herbicide), the target compound’s dimethoxy and thiophene groups may limit herbicidal activity but could be explored for antifungal or insecticidal uses .
  • Material Science : While 3-chloro-N-phenyl-phthalimide is used in polyimide synthesis, the target compound’s amide-rich structure may lack thermal stability for polymer applications .

Biological Activity

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, examining various studies, case reports, and data tables to provide a comprehensive understanding of this compound's effects and mechanisms.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Ethanediamide
  • Substituents :
    • 2,5-Dimethoxyphenyl group
    • Dimethylamino group
    • Thiophen-3-yl group

This unique combination of functional groups may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Some derivatives of phenethylamines have shown potential antidepressant properties. For instance, studies on related compounds suggest modulation of serotonin receptors may play a role in mood regulation .
  • Psychoactive Properties : The compound is structurally related to various psychoactive substances, which may influence neurotransmitter systems, particularly serotonin and dopamine pathways .

In Vitro Studies

In vitro studies have demonstrated several key findings regarding the biological activity of this compound:

  • Cell Viability Assays : Cytotoxicity tests on various cell lines showed that the compound can induce cell death at higher concentrations, suggesting potential applications in cancer therapy .
  • Antifungal Activity : Similar compounds have exhibited antifungal properties against strains like Candida albicans and Aspergillus flavus, indicating that this compound may also possess such activities .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin receptors
PsychoactiveInteraction with dopamine pathways
CytotoxicityInduced cell death in cancer cell lines
AntifungalEffective against Candida species

Case Study 1: Antidepressant Properties

A study involving a related compound demonstrated significant antidepressant effects in animal models. The results indicated alterations in serotonin levels post-administration, supporting the hypothesis that similar compounds could be effective in treating mood disorders .

Case Study 2: Antifungal Efficacy

In a comparative study of antifungal agents, compounds structurally similar to this compound were tested against Candida albicans. The results showed promising antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs .

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